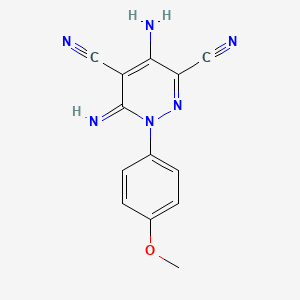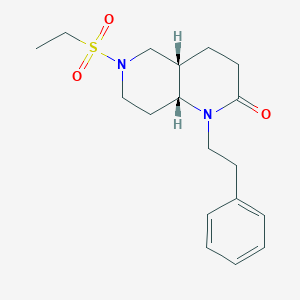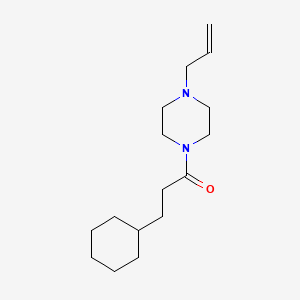![molecular formula C16H24N2O2 B5499355 N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide” is a hydrazide compound. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are also bonded to a carbonyl group (C=O). They are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of a hydrazide typically involves the reaction of a carboxylic acid (or its derivative) with hydrazine. In this case, the carboxylic acid would likely be hexanoic acid, and the hydrazine would be substituted with a 4-ethoxyphenyl group .Molecular Structure Analysis
The molecular structure of this compound would include a hexanoyl group (a six-carbon chain ending in a carbonyl group), attached to a hydrazide group, which is in turn attached to a 4-ethoxyphenyl group .Chemical Reactions Analysis
Hydrazides can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones, and reaction with nitrous acid to form diazo compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, hydrazides are typically solid at room temperature, and they are generally soluble in common organic solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-6-7-8-16(19)18-17-13(3)14-9-11-15(12-10-14)20-5-2/h9-12H,4-8H2,1-3H3,(H,18,19)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYHRDYROICCW-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)

![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)